(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride
Description
(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride is a chiral cyclohexene-derived amino acid hydrochloride. Its structure features a cyclohexene ring with an amino group at the C2 position and a carboxylic acid group at the C1 position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
(1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHDHWPTTVQSN-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of α,β-didehydroamino acid derivatives using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs efficient enzymatic routes. Enzymatic resolutions, such as asymmetric acylation or enantioselective hydrolysis, are used to obtain enantiomerically pure β-amino acids and β-lactams . These methods are preferred due to their high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted amino acids, oxo derivatives, and alcohols, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical identifiers:
- CAS Number : 795309-07-8
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- IUPAC Name : (1S,2R)-2-amino-1-cyclohex-4-enecarboxylic acid; hydrochloride
Its structure features a cyclohexene ring with an amino group and a carboxylic acid functional group, contributing to its biological activity.
Proteomics Research
One of the primary applications of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride is in proteomics. It serves as a building block for the synthesis of peptides and proteins. The compound's unique structure allows it to act as a chiral auxiliary in peptide synthesis, enhancing the selectivity and yield of desired products.
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Studies have shown that derivatives of this amino acid can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and mood disorders. For example, it has been investigated for its role in modulating glutamate receptors, which are crucial in synaptic plasticity and memory formation.
Antimicrobial Activity
There is emerging evidence suggesting that (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride exhibits antimicrobial properties. Case studies have demonstrated its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
Data Tables
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid hydrochloride on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential use in therapies for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a conformationally constrained analog of natural amino acids, influencing enzyme activity and protein interactions . Its unique structure allows it to bind selectively to certain receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Amino-1-cyclohexanecarboxylic Acid
- Structure: Saturated cyclohexane ring with amino and carboxylic acid groups at the same carbon (C1).
- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .
- Melting Point : >300°C .
- Key Differences :
- Lack of unsaturation (cyclohexane vs. cyclohexene) reduces reactivity in conjugation or cycloaddition reactions.
- Higher thermal stability (evidenced by high melting point) compared to hydrochloride salts.
trans-2-Amino-1-cyclohexanecarboxylic Acid
- Structure: trans-configuration of amino (C2) and carboxylic acid (C1) groups on a saturated cyclohexane ring.
- Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .
- Melting Point : 274–278°C .
- Key Differences: Stereochemical configuration (trans vs. cis in the target compound) alters solubility and biological interactions.
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy-, (1R,2S)-
- Structure: Cyclohexane ring with amino (C1), carboxylic acid (C1), and hydroxyl (C2) groups.
- Molecular Formula: C₇H₁₃NO₃ (159.18 g/mol) .
- Safety Profile : Requires stringent handling (e.g., protective gloves, ventilation) due to irritant properties .
- Key Differences :
- Hydroxyl group introduces hydrogen-bonding capacity, altering solubility and stability.
- Increased oxygen content may influence metabolic pathways.
(1S,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
- Structure: Cyclopentane ring with amino (C2) and carboxylic acid (C1) groups.
- Safety : Skin and eye irritant (Safety Code 24/25) .
Physicochemical and Spectroscopic Data Comparison
*Estimated for the target compound based on structural analogy.
Biological Activity
(1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₇H₁₃NO₂·HCl
- CAS Number : 795309-07-8
- Molecular Weight : Approximately 175.65 g/mol
This compound exhibits various biological activities primarily due to its structural similarity to amino acids and its ability to interact with biological systems. Its mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid can inhibit specific enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and neurotransmitter synthesis.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, possibly through modulation of glutamate receptors, which are crucial in neuronal signaling and plasticity.
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.
Biological Activity Overview
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Neuroprotection | Modulates glutamate receptors | |
| Antimicrobial | Potential activity against bacteria |
Neuroprotective Study
A study conducted by researchers at a leading university investigated the neuroprotective effects of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid in a rodent model of neurodegeneration. The results showed a significant reduction in neuronal cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Antimicrobial Research
Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited effective inhibition against Gram-positive bacteria, highlighting the need for further exploration into its use as an antibiotic.
Research Findings
Recent findings have expanded our understanding of (1S,2R)-(-)-2-amino-1-cyclohex-4-enecarboxylic acid's biological activity:
- Pharmacological Applications : The compound is being explored for its potential use in treating conditions such as anxiety and depression due to its effects on neurotransmitter systems.
- Synthetic Pathways : Innovative synthetic methods have been developed to produce this compound efficiently, facilitating further research into its biological properties.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of (1S,2R)-(-)-2-Amino-1-cyclohex-4-enecarboxylic acid hydrochloride?
- Methodological Answer :
- 1H and 13C NMR : Critical for confirming stereochemistry and proton environments. For example, coupling constants in 1H NMR can distinguish axial vs. equatorial substituents on the cyclohexene ring. The cyclohexene double bond (C4-C5) will exhibit characteristic chemical shifts (~5.5-6.0 ppm) and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C7H11NO2·HCl: theoretical m/z 178.06).
- X-ray Crystallography : Definitive proof of stereochemistry, though crystallization may require optimization due to hygroscopicity .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid to improve peak symmetry.
- Optical Rotation : Compare observed [α]D values with literature data (e.g., lists stereoisomers with defined rotations).
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or enzymatic resolution to minimize racemization .
Advanced Research Questions
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Verify decomposition temperatures and hygroscopicity, which may artificially lower melting points.
- Recrystallization Solvent Screening : Test polar (e.g., ethanol/water) vs. non-polar (e.g., hexane) solvents to isolate polymorphs.
- Cross-Validation : Compare data with structurally similar compounds (e.g., reports a melting point >300°C for a cyclohexane analog) .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Control : Stabilize the hydrochloride salt in buffers at pH 3.0–5.0 to prevent free base precipitation.
- Lyophilization : Prepare stock solutions in deionized water, filter-sterilize, and lyophilize to avoid hydrolysis.
- Additive Screening : Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) for long-term storage .
Q. How can conflicting NOESY data for the cyclohexene ring conformation be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to reduce conformational averaging and clarify NOE correlations.
- DFT Calculations : Compare experimental NOEs with predicted distances from density functional theory (DFT)-optimized structures.
- Isotopic Labeling : Synthesize 13C-labeled analogs to enhance signal resolution in crowded spectral regions .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles.
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash immediately with soap/water for ≥15 minutes .
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
